7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole
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Overview
Description
7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole is a heterocyclic compound that features a triazole ring fused with a benzoxadiazole ring
Preparation Methods
The synthesis of 7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with a suitable triazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Chemical Reactions Analysis
7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit certain cancer cell lines.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial to its activity .
Comparison with Similar Compounds
Similar compounds to 7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole include:
7-phenyltriazolo[4,5-g][2,1,3]benzoxadiazole: This compound differs by having a phenyl group instead of a difluorophenyl group, which affects its chemical and biological properties.
1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives: These compounds share the triazole ring but have different substituents and ring systems, leading to varied applications and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric effects, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F2N5O/c13-6-1-4-10(7(14)5-6)19-15-8-2-3-9-12(11(8)16-19)18-20-17-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGQMVANUUWEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2N=C3C=CC4=NON=C4C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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